N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide
Description
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide (CAS 300812-68-4) is a sulfonamide derivative characterized by a central 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl group linked to a 2-nitrobenzamide moiety. Its molecular formula is C₁₇H₁₄N₄O₆S, with a molecular weight of 402.4 g/mol and a topological polar surface area (TPSA) of 156 Ų, indicating moderate solubility in polar solvents . The compound’s XLogP3 value of 2.2 suggests balanced lipophilicity, suitable for membrane permeability in biological systems .
Properties
Molecular Formula |
C17H14N4O6S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C17H14N4O6S/c1-11-10-16(19-27-11)20-28(25,26)13-8-6-12(7-9-13)18-17(22)14-4-2-3-5-15(14)21(23)24/h2-10H,1H3,(H,18,22)(H,19,20) |
InChI Key |
YDOXZYDKIDASRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-amino-2-oxazoline derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Coupling with Nitrobenzamide: The final step involves coupling the sulfonamide intermediate with 2-nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
Reduction of Nitro Group: The major product is the corresponding amine derivative.
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and functional groups.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s derivatives are explored for use in various industrial processes, including the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit key enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Table 3: Docking Scores with EGFR (PDB: 5EDQ)
| Compound | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Target | -9.2 | Lys745 (H-bond), Asp831 (π-stacking) |
| 1b (Benzamide derivative) | -8.7 | Met793 (H-bond), Leu788 (hydrophobic) |
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing: Sohail’s benzenesulfonamide crystallizes in a monoclinic system (P21/c) with intrachain C-H···O hydrogen bonds stabilizing the structure . The target compound likely adopts similar packing due to shared sulfonamide and aromatic groups.
- Hydrogen-Bonding Networks: The hydroxy-dimethoxy derivative forms methanol-solvated crystals (P21/n) with extended O-H···O and N-H···O interactions, enhancing thermal stability .
Pharmacological Database Presence
Several analogs, such as 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS 433318-40-2), are cataloged in ChEMBL and ZINC, indicating preclinical screening for druglikeness and bioavailability .
Biological Activity
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's synthesis, structural characteristics, and biological activity based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving 4-amino-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)benzenesulfonamide and p-toluenesulfonyl chloride. The final product exhibits a complex structure characterized by multiple rings and functional groups.
Structural Data
The molecular formula of this compound is C19H19N3O7S. Key structural features include:
- Dihedral angles : The dihedral angle between the two benzene rings is approximately 81.27°.
- Hydrogen bonding : The compound forms various hydrogen bonds (N-H⋯N and N-H⋯O) that contribute to its stability and biological activity .
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including the compound , exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that the presence of the isoxazole ring enhances its activity by improving solubility and bioavailability.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
The compound has also shown promise in cancer research. Preliminary studies indicate that it may inhibit tumor growth in non-small cell lung cancer (NSCLC) models. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways such as the MAPK/ERK pathway.
Case Study: In Vivo Efficacy
In an animal model study, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in cell proliferation markers and an increase in apoptotic cells within the tumor tissue.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Dihydropteroate Synthase : As a sulfonamide derivative, it likely inhibits bacterial folate synthesis by targeting dihydropteroate synthase.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways, leading to cell death.
- Modulation of Immune Response : The compound may enhance immune responses against pathogens and tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
